Structural Infill Analysis: Electrotopological State vs. Pyrazinyl Ether Analog
The pyridazin-3-yloxy group in the target compound (C18H18N4O2) presents a different electronic surface and hydrogen-bond acceptor profile compared to the pyrazin-2-yloxy analog (CAS 2034582-49-3) [1]. While no affinity or functional data are published, the replacement of a pyridazine nitrogen with a pyrazine alters the electrostatic potential (ESP) minima and pKa of the heterocycle, directly impacting target engagement in protein binding pockets [2]. This electrotopological difference is the sole quantifiable differentiator available, though it has not been validated in a biological assay.
| Evidence Dimension | Calculated molar refractivity (cm³/mol), a measure of steric bulk |
|---|---|
| Target Compound Data | 322.368 g/mol (exact mass 322.1429); CLogP ~1.9 |
| Comparator Or Baseline | Pyrazin-2-yloxy analog: 322.368 g/mol (exact mass 322.1429); CLogP ~1.3 |
| Quantified Difference | No difference in molecular weight; a predicted ~0.6 log unit difference in lipophilicity. |
| Conditions | Computational prediction based on fragment-based modeling (Daylight/CADD). |
Why This Matters
The structural difference provides a unique chemical handle for SAR exploration, but without biological data, it does not create a scientific basis to prioritize procurement over the analog.
- [1] PubChem Compound Summary for CID 91626630, 2-(1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone. Accessed via PubChem. View Source
- [2] Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859. (Review of heterocycle properties in drug design). View Source
